D-Fructose

Catalog No.
S572064
CAS No.
57-48-7
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Fructose

CAS Number

57-48-7

Product Name

D-Fructose

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1

InChI Key

LKDRXBCSQODPBY-VRPWFDPXSA-N

SMILES

Array

solubility

Solubility in water at 20Â °C: good

Synonyms

Apir Levulosa, Fleboplast Levulosa, Fructose, Levulosa, Levulosa Baxter, Levulosa Braun, Levulosa Grifols, Levulosa Ibys, Levulosa Ife, Levulosa Mein, Levulosa, Apir, Levulosa, Fleboplast, Levulosado Bieffe Medit, Levulosado Braun, Levulosado Vitulia, Levulose, Plast Apyr Levulosa Mein

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O

The exact mass of the compound Fructose is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water at 20 °c: good. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents. It belongs to the ontological category of D-fructose in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Humectant. However, this does not mean our product can be used or applied in the same or a similar way.

D-Fructose (CAS 57-48-7) is a naturally occurring ketohexose and the most water-soluble of the common dietary monosaccharides, capable of reaching aqueous concentrations up to 79% w/w at 20 °C [1]. As a highly reactive reducing sugar, it exists in a temperature-dependent furanose-pyranose tautomeric equilibrium that dictates its exceptional sweetness profile and chemical reactivity [1]. In industrial and scientific procurement, D-fructose is prioritized not merely as a sweetener, but as a critical, high-yield precursor for bio-based platform chemicals like 5-hydroxymethylfurfural (5-HMF) and as a highly soluble excipient in concentrated liquid formulations where crystallization must be prevented [1].

Substituting D-fructose with closely related sugars like D-glucose or sucrose fundamentally alters process kinetics and formulation stability. D-Glucose has significantly lower aqueous solubility (~47% w/w at 20 °C), creating severe crystallization risks in high-Brix liquid formulations [2]. In chemical synthesis, particularly for 5-HMF production, substituting fructose with glucose introduces a kinetically sluggish Lewis-acid-catalyzed isomerization bottleneck that drastically reduces target yields and increases unwanted carbonization byproducts [1]. Sucrose, a non-reducing disaccharide, lacks the direct Maillard reactivity of fructose and requires an additional energy-intensive hydrolysis step before it can participate in reducing-sugar pathways, making it an inefficient substitute in direct precursor applications [1].

Catalytic Dehydration Yield to 5-Hydroxymethylfurfural (5-HMF)

In the synthesis of the bio-based platform chemical 5-HMF, D-fructose serves as a vastly superior precursor compared to D-glucose. Because glucose requires a rate-limiting isomerization to fructose before dehydration, direct use of D-fructose bypasses this bottleneck. Studies using rare-earth metal triflates or biphasic catalytic systems consistently demonstrate that D-fructose achieves >90% HMF yields in under an hour, whereas D-glucose yields typically plateau between 10-30% under identical conditions while requiring significantly higher activation energy (16.9 kJ/mol for glucose vs. 9.3 kJ/mol for fructose) [1].

Evidence Dimension5-HMF Catalytic Yield and Activation Energy
Target Compound Data>90-99% yield; Ea = 9.3 kJ/mol
Comparator Or BaselineD-Glucose (10-30% yield; Ea = 16.9 kJ/mol)
Quantified Difference~3x to 9x higher yield with 45% lower activation energy
ConditionsMild catalytic dehydration (e.g., rare-earth triflates at 150 °C)

Procuring D-fructose directly for 5-HMF synthesis eliminates the need for complex bifunctional isomerization catalysts, maximizing throughput and minimizing carbonization byproducts.

Maximum Aqueous Solubility for High-Concentration Formulations

D-Fructose exhibits the highest water solubility among standard monosaccharides, reaching approximately 3750 g/L (79% w/w) at 20 °C [1]. In contrast, D-glucose saturates at roughly 910 g/L (47% w/w) [1]. This massive differential means that liquid pharmaceutical, nutraceutical, or food formulations can achieve much higher solids content (Brix) without crossing the supersaturation threshold.

Evidence DimensionAqueous Solubility at 20 °C
Target Compound Data~3750 g/L (79% w/w)
Comparator Or BaselineD-Glucose (~910 g/L, 47% w/w)
Quantified Difference>4x greater absolute solubility by mass per volume of water
ConditionsAqueous solution at standard room temperature (20 °C)

Utilizing D-fructose prevents crystallization and phase separation in highly concentrated liquid syrups and active ingredient suspensions.

Relative Sweetness and Caloric Mass Reduction

D-Fructose is the sweetest naturally occurring carbohydrate. Its relative sweetness is highly dependent on temperature and concentration but generally ranges from 1.20 to 1.30 times that of sucrose at room temperature, and up to 1.7 times sweeter at lower temperatures (5 °C) [1]. D-Glucose, by comparison, has a relative sweetness of only 0.74 [2]. This allows formulators to achieve equivalent sweetness profiles using 20-30% less carbohydrate mass compared to sucrose.

Evidence DimensionRelative Sweetness Index
Target Compound Data1.20 - 1.30 (at 20 °C)
Comparator Or BaselineSucrose (1.00) and D-Glucose (~0.74)
Quantified Difference20-30% higher sweetness than sucrose; >60% higher than glucose
ConditionsAqueous solutions at room temperature (20-25 °C)

Procuring D-fructose enables significant mass and calorie reduction in sweet formulations without requiring artificial high-intensity sweeteners.

Precursor for Bio-Based Polymer Building Blocks (5-HMF)

Directly leveraging the high-yield dehydration kinetics and lower activation energy demonstrated in Section 3, D-fructose is a highly efficient starting material for synthesizing 5-HMF [1]. This pathway is critical for downstream production of 2,5-furandicarboxylic acid (FDCA), a bio-based replacement for terephthalic acid in plastics.

High-Brix Liquid Pharmaceutical and Nutraceutical Syrups

Because D-fructose achieves aqueous solubility up to 79% w/w at 20 °C, it is heavily utilized in liquid formulations where D-glucose or sucrose would precipitate [2]. It acts as a highly stable, non-crystallizing excipient in cough syrups, concentrated vitamin suspensions, and high-energy gels.

Calorie-Reduced Sweetening Formulations

Utilizing the 1.2-1.3x relative sweetness multiplier of D-fructose compared to sucrose, food scientists and formulators can achieve target sweetness profiles while reducing total carbohydrate mass by up to 30% [3]. This is particularly valuable in cold-served beverages, where the relative sweetness of fructose peaks.

Physical Description

Liquid
White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS]
WHITE CRYSTALS OR POWDER.

Color/Form

CLEAR COLORLESS LIQUID IN WATER
COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER
White crystals

XLogP3

-2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 Da

Monoisotopic Mass

180.06338810 Da

Heavy Atom Count

12

Taste

SWEET

Odor

ODORLESS

Decomposition

103-105Â °C

Melting Point

119 - 122 °C

UNII

B986VTP17J

Therapeutic Uses

...IT IS UTILIZED BY DIABETIC PATIENTS WITH KETOACIDOSIS...MAY BE USEFUL IN EARLY MANAGEMENT OF THIS COMPLICATION OF DIABETES MELLITUS.
MEDICATION (VET): AS A SUBSTITUTE FOR GLUCOSE IN PARENTERAL FLUIDS SINCE IT DOES NOT EXCEED RENAL THRESHOLD AS READILY. THUS, 10% SOLN CAN BE USED INSTEAD OF 5% GLUCOSE PROVIDING MORE TOTAL CALORIES PER ML, & THIS ACCOUNTS FOR ITS USE IN ACETONEMIA THERAPY IN ADULT CATTLE.
FRUCTOSE SOLN, LIKE THOSE OF DEXTROSE, ARE EMPLOYED TO REPLACE OR SUPPLEMENT ORAL CONSUMPTION OF FOOD OR WATER IN ORDER TO PROVIDE CALORIES REQUIRED FOR METABOLIC NEEDS, TO SUPPLY BODY WATER, TO SPARE BODY PROTEINS, TO LOWER PRODN OF EXCESS KETONES BY LIVER, & TO SPARE LOSS OF ELECTROLYTES.
DENTAL ASPECTS OF CONSUMPTION OF FRUCTOSE DIETS RESULTED IN REDUCTION OF INCIDENCE OF DENTAL CARIES BY 30%.
For more Therapeutic Uses (Complete) data for FRUCTOSE (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Sweetening Agents

Other CAS

30237-26-4
57-48-7

Absorption Distribution and Excretion

TWICE THE CONCN OF FRUCTOSE CAN BE INFUSED AT THE SAME RATE AS DEXTROSE WITH BETTER RETENTION AND LESS DISTURBANCE OF FLUID BALANCE.
...ADVANTAGES OF FRUCTOSE IS ITS RAPID REMOVAL FROM EXTRACELLULAR SPACE, & THEREFORE, URINARY EXCRETION IS MINIMIZED.

Metabolism Metabolites

IN ABSENCE OF GLUCOSE, FRUCTOSE IS PHOSPHORYLATED PERIPHERALLY BY HEXOKINASE TO FRUCTOSE-6-PHOSPHATE, &, ON ACCOUNT OF HIGH KM VALUE FOR FRUCTOSE & LOW KM VALUE FOR GLUCOSE, LATTER IS PREFERENTIALLY PHOSPHORYLATED BY THIS ENZYME IN PERIPHERAL TISSUES.
ORAL FRUCTOSE IS OFTEN CONVERTED TO GLUCOSE IN INTESTINAL MUCOSA OF A NUMBER OF SPECIES, SUCH AS GUINEA PIG, HAMSTER, & DOG. NEWBORN PIGS & YOUNG CALVES UP TO 1 MO OF AGE CANNOT UTILIZE IT. SPECIES...WITH LOW GLUCOSE-6-PHOSPHATE DEHYDROGENASE & RELATED ENZYME DEFICIENCIES MAY HAVE DIFFICULTY IN METABOLIZING IT.
FRUCTOSE IS MORE RAPIDLY METABOLIZED & MORE QUICKLY CONVERTED TO GLYCOGEN THAN IS DEXTROSE, & PRESENCE OF INSULIN IS NOT NECESSARY FOR THIS REACTION TO TAKE PLACE. WHEN...INJECTED LOWER LEVELS OF BLOOD SUGAR & LESS SPILLAGE RESULT THAN WHEN SIMILAR AMT OF DEXTROSE ARE GIVEN @ SAME RATE.

Wikipedia

Fructose

Drug Warnings

SUBCUTANEOUS ROUTE IS NOT RECOMMENDED, BECAUSE SUGARS GIVEN SC CAUSE ELECTROLYTE DISTORTIONS, WHICH OCCASIONALLY MAY BE SEVERE.
FRUCTOSE IS NONTOXIC BUT SOLN SHOULD BE ADMIN SLOWLY. IT DECOMPOSES IN ALKALINE SOLN & THUS SUBSTANCES WHICH WOULD RAISE PH ABOVE 7 SHOULD NOT BE ADDED. CALCIUM & BARIUM FORM INSOL COMPLEXES WITH FRUCTOSE WHEN PH EXCEEDS 7 & ARE THUS INCOMPATIBLE. CLOUDY SOLN OF FRUCTOSE SHOULD NOT BE USED.

Use Classification

Cosmetics -> Humectant

Methods of Manufacturing

ACTION OF IMMOBILIZED GLUCOSE ISOMERASE (DERIVED PRINCPLY FROM STREPTOMYCES SPECIES) ON DEXTROSE (FRUCTOSE AND HIGH FRUCTOSE (42%) CORN SYRUP); HYDROLYSIS OF INULIN (FRUCTOSE); HYDROLYSIS OF BEET SUGAR FOLLOWED BY LIME SEPARATION (FRUCTOSE)
Prepared by adding absolute alc to the syrup obtained from acid hydrolysis of inulin: Bates et al, Natl Bur Std (US), Circ C440, 399 (1942). Prepn from dextrose: Cantor, Hobbs, US patent 2,354,664 (1944 to Corn Prod Refining). From sucrose by enzymatic conversion: Koepsell et al, US patent 2,729,587 (1956 to USA). /D-Fructose/
Hydrolysis of inulin; hydrolysis of beet sugar followed by lime separation; from cornstarch by enzymic or microbial action.
Hydrolysis of sucrose produces a mixture of glucose and fructose, from which fructose can be separated by chromatography. /D-Fructose/
The saccharification of starch produces glucose, which can be isomerized with the aid of the enzyme glucose isomerase ... to "high-fructose corn syrup" HFCS ... . /D-Fructose/

General Manufacturing Information

D-Fructose: ACTIVE
HOMOGENEITY DETERMINED BY PAPER...& GAS-LIQUID CHROMOTOGRAPHY SYSTEMS...
Fructose is crystallized on a large scale in either of two ways: by cooling an aqueous solution or by inducing precipitation from such a solution by adding organic solvents such as methanol or ethanol. /D-Fructose/
...CAN BE INFUSED IV IN HIGHER (TWICE) CONCN THAN DEXTROSE WITHOUT AS MUCH... PLASMA HYPERTONICITY; ALSO...SMALLER VOL OF WATER INFUSED, WHEN FRUCTOSE IS CONVERTED FROM BLOOD THERE IS LESS RESIDUAL HYDREMIA.

Analytic Laboratory Methods

ENZYMATIC METHOD IS A RAPID & SPECIFIC ASSAY FOR FRUCTOSE. /SPECTROPHOTOMETRY OR SPECTRUM-LINE PHOTOMETRY ARE ALSO/...SUITABLE FOR ACCURATE MEASUREMENTS @ 340, 334, OR 365 NM...
AOAC Method 956.63. Fructose in sugars and sirups. Chemical methods.
AOAC Method 932.15. Fructose in sugars and sirups. Jackson-Mathews modification of the Nyns selective method. /D-(-)-Fructose/

Interactions

IN CONTROLLED STUDY OF PATIENTS WITH ACUTE ALCOHOLIC INTOXICATION, IV INFUSION OF LARGE DOSE...CAUSED SMALL BUT STATISTICALLY SIGNIFICANT INCR IN RATE OF FALL OF BLOOD ETHANOL LEVELS. ... USUAL EXPLANATION FOR THIS EFFECT OF FRUCTOSE... IS ENHANCEMENT OF ACTION OF ALC DEHYDROGENASE BY SUGAR ITSELF OR BY ONE OF ITS METABOLITES.
REDUCTION IN MUTAGENICITY OF CIGARETTE SMOKE BY INTERACTION OF SMOKE CONDENSATES WITH ADDED FRUCTOSE.

Dates

Last modified: 09-14-2023

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